![molecular formula C15H18N2O B1385178 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine CAS No. 1040685-46-8](/img/structure/B1385178.png)
2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine
Overview
Description
2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine (2MPME) is an organic compound that has been studied extensively due to its potential applications in medicine and other scientific fields.
Scientific Research Applications
Synthetic Methodologies
- A novel synthesis method for 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides, which are structurally similar to 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine, was discovered. This method involves reacting 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride, proposing a plausible mechanism for the reaction (Hayashi et al., 2004).
Chemical Characterization and Studies
- The preparation of ethanamine derivatives, including the partially enriched N-methyl-2-(4-nitrophenoxy)ethanamine, was described. These preparations were used for base-catalyzed rearrangement studies (Yilmaz & Shine, 1988).
- A new synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate structurally related to 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine, was developed using 2-nitrochlorobenzene. This method highlights its convenience and economy for accessing such intermediates (Luo et al., 2008).
Catalytic and Biological Applications
- Palladium(II) complexes of (pyridyl)imine ligands, structurally similar to the compound , were studied as catalysts for methoxycarbonylation of olefins. The structure of these complexes influenced their catalytic behavior (Zulu et al., 2020).
- Chiral (imino)pyridine/phosphine palladium(II) complexes, related to 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine, were investigated for their applications as catalysts in the methoxycarbonylation of styrene, showing moderate catalytic activities (Ngcobo et al., 2021).
Molecular Structure Analysis
- The structural elucidation of chiral (imino)pyridine/phosphine palladium(II) complexes, which are similar in structure to the compound of interest, was conducted to understand their catalytic properties in various reactions (Ngcobo et al., 2021).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13-5-2-3-7-15(13)18-10-9-17-12-14-6-4-8-16-11-14/h2-8,11,17H,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDIFVCVLAPRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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